
3beta-Hydroxy-12-oxo-5beta-cholanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-Hydroxy-12-oxo-5beta-cholanoic acid is a biochemical compound with the molecular formula C24H38O4 and a molecular weight of 390.56 . It is a derivative of bile acids, which are naturally occurring compounds in the liver and gallbladder. Bile acids play a crucial role in the digestion and absorption of dietary fats.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-12-oxo-5beta-cholanoic acid typically involves the oxidation of specific bile acid derivatives. One common method includes the reduction of 3,7-, 3,12-, and 3,7,12-oxo derivatives to produce 7alpha-, 12alpha-, 12beta-hydroxy, and 7alpha,12alpha-, and 7alpha,12beta-dihydroxy-3-keto bile acids . The reaction conditions often involve the use of sodium borohydride as a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
3beta-Hydroxy-12-oxo-5beta-cholanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to other oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various organic reagents depending on the desired functional group.
Major Products
The major products formed from these reactions include various hydroxy and oxo derivatives of bile acids, which have different biological and chemical properties .
Applications De Recherche Scientifique
3beta-Hydroxy-12-oxo-5beta-cholanoic acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Investigated for potential therapeutic applications in liver diseases and metabolic disorders.
Industry: Utilized in the production of biochemical reagents and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 3beta-Hydroxy-12-oxo-5beta-cholanoic acid involves its interaction with nuclear receptors such as FXR (Farnesoid X receptor) and LXR (Liver X receptor). When it binds to these receptors, it triggers their activation, leading to the upregulation of genes involved in cholesterol, bile acid, and glucose metabolism . This activation initiates a series of molecular events that regulate various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-7alpha,12alpha-hydroxy-5beta-cholanoic acid: Another bile acid derivative with similar properties.
12alpha-hydroxy-3-oxo-5beta-cholan-24-oic acid: A compound with similar molecular structure and biological functions.
12-Ketoisolithocholic acid:
Uniqueness
3beta-Hydroxy-12-oxo-5beta-cholanoic acid is unique due to its specific hydroxyl and oxo functional groups, which confer distinct chemical and biological properties. Its ability to interact with nuclear receptors and regulate metabolic pathways makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
4560-58-1 |
|---|---|
Formule moléculaire |
C24H38O4 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,23+,24-/m1/s1 |
Clé InChI |
CVNYHSDFZXHMMJ-KIHIVPLQSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



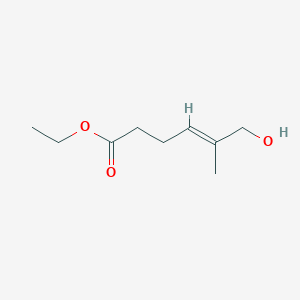

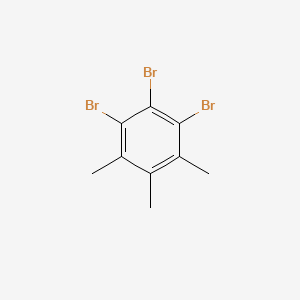
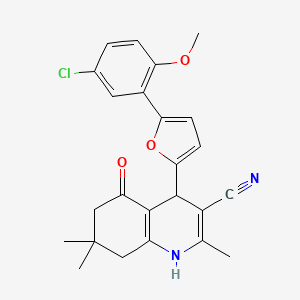
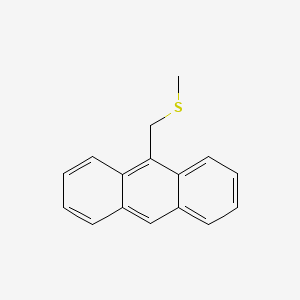

![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
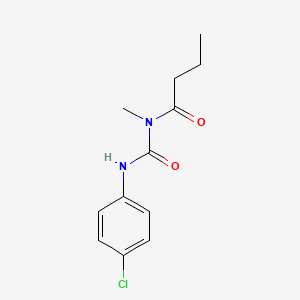
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
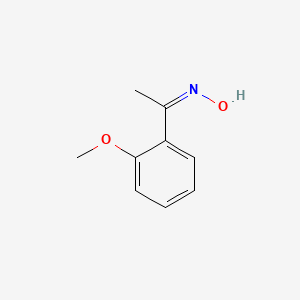
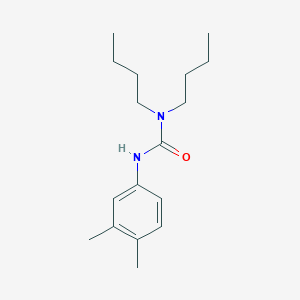
![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)
